molecular formula C20H17ClF3N3O B2812126 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide CAS No. 338956-40-4

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2812126
CAS No.: 338956-40-4
M. Wt: 407.82
InChI Key: GFPQVRDONGNFOE-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The molecule has a molecular formula of C20H17ClF3N3O and an average mass of 407.817 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring attached to a pyridine ring via a carboxamide linkage. The pyridine ring carries a trifluoromethyl group and a chlorine atom, while the pyrrole ring is substituted with an isopropylphenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, TFMP derivatives are known to exhibit unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .

Scientific Research Applications

Antitubercular Activity

Compounds with modifications of isoniazid structures and derivatives like 2-isonicotinoylhydrazinecarboxamide have shown significant antitubercular activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. These compounds highlight the potential of halogenated and fluorinated pyridinyl derivatives in the development of new antitubercular agents (Asif, 2014).

CNS Acting Drugs

Research has identified various functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, as potential leads for the synthesis of central nervous system (CNS) acting drugs. This research underlines the relevance of compounds with complex heterocyclic structures in medicinal chemistry for the development of therapies targeting CNS disorders (Saganuwan, 2017).

Environmental Degradation Studies

Studies on the microbial degradation of polyfluoroalkyl chemicals provide insights into the environmental fate and biodegradability of substances with perfluoroalkyl moieties, similar to the trifluoromethyl group in the chemical of interest. These studies are crucial for understanding the environmental impact and persistence of such chemicals (Liu & Mejia Avendaño, 2013).

Pharmacological Research

The pharmacological profiling of compounds with pyrrolidine-1-carboxamide derivatives, such as phenylpiracetam and its methyl derivative, demonstrates the potential of these structures in enhancing cognitive functions and treating neurological disorders. This indicates the broader applicability of pyrrolidine derivatives in pharmacology (Veinberg et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the agrochemical and pharmaceutical industries, given the known utility of TFMP derivatives in these areas .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-propan-2-ylphenyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O/c1-12(2)13-5-7-15(8-6-13)26-19(28)17-4-3-9-27(17)18-16(21)10-14(11-25-18)20(22,23)24/h3-12H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPQVRDONGNFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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